2-ethyl-6-(methoxymethyl)pyrimidin-4(3H)-one
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Overview
Description
2-ethyl-6-(methoxymethyl)pyrimidin-4(3H)-one is a pyrimidine derivative with potential applications in various scientific fields. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their role in nucleic acids like DNA and RNA.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-6-(methoxymethyl)pyrimidin-4(3H)-one typically involves the condensation of ethyl acetoacetate with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring. The methoxymethyl group is introduced via a subsequent alkylation reaction using methoxymethyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-6-(methoxymethyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, where nucleophiles like amines or thiols can replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride as a base in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of amines, thiols, or other substituted derivatives.
Scientific Research Applications
2-ethyl-6-(methoxymethyl)pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ethyl-6-(methoxymethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with nucleic acid synthesis or function, leading to antiviral or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-ethyl-4(3H)-pyrimidinone: Lacks the methoxymethyl group, which may affect its reactivity and biological activity.
6-methyl-2-ethylpyrimidin-4(3H)-one: Similar structure but with a methyl group instead of a methoxymethyl group.
2-ethyl-6-(hydroxymethyl)pyrimidin-4(3H)-one: Contains a hydroxymethyl group instead of a methoxymethyl group.
Uniqueness
2-ethyl-6-(methoxymethyl)pyrimidin-4(3H)-one is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This functional group can participate in specific interactions with molecular targets, potentially enhancing its efficacy in various applications.
Properties
Molecular Formula |
C8H12N2O2 |
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Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-ethyl-4-(methoxymethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H12N2O2/c1-3-7-9-6(5-12-2)4-8(11)10-7/h4H,3,5H2,1-2H3,(H,9,10,11) |
InChI Key |
ODXGQSILPWXYKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CC(=O)N1)COC |
Origin of Product |
United States |
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